Promecarb

Environmental Fate Advanced Oxidation Processes Degradation Kinetics

Procure high-purity Promecarb as a distinct analytical standard for carbamate pesticide monitoring. This obsolete insecticide is an ideal comparator for toxicological models and advanced oxidative process studies. Sourcing ensures compliance with EU analytical requirements, filling a niche for research use only.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 2631-37-0
Cat. No. B155259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePromecarb
CAS2631-37-0
Synonyms3-Methyl-5-(1-methylethyl)-phenol 1-(N-Methylcarbamate);  Methyl-carbamic Acid m-Cym-5-yl Ester;  3-Methyl-5-(1-methylethyl)-phenol Methylcarbamate;  3-Isopropyl-5-methylphenyl N-Methylcarbamate;  3-Isopropyl-5-methylphenyl Methylcarbamate;  3-Methyl-5-is
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OC(=O)NC)C(C)C
InChIInChI=1S/C12H17NO2/c1-8(2)10-5-9(3)6-11(7-10)15-12(14)13-4/h5-8H,1-4H3,(H,13,14)
InChIKeyDTAPQAJKAFRNJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 1.5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.39e-04 M
SOL IN POLAR ORG SOLVENTS
91 MG/L IN WATER @ ROOM TEMP;  100-200 G/L IN CARBON TETRACHLORIDE, XYLENE;  200-400G/L IN CYCLOHEXANOL, CYCLOHEXANONE, 2-PROPANOL, METHANOL;  400-600 G/L IN ACETONE, DIMETHYLFORMAMIDE, 1,2-DICHLOROETHANE

Structure & Identifiers


Interactive Chemical Structure Model





Promecarb (CAS 2631-37-0): Procurement Guide for a Niche Carbamate Acetylcholinesterase Inhibitor


Promecarb (3-isopropyl-5-methylphenyl methylcarbamate) is a phenyl methylcarbamate insecticide that acts as a reversible acetylcholinesterase (AChE) inhibitor, causing rapid knockdown via contact and stomach action [1]. It was historically deployed as a non-systemic contact insecticide for controlling a range of pests including Colorado potato beetles, leaf miners, and various fly species in agricultural and veterinary settings [1]. This compound is now considered obsolete in many major markets (e.g., not approved in the EU or currently manufactured in the US) [1][2], but remains a material of interest for analytical reference standards, environmental fate studies, and specialized research on carbamate toxicology and resistance .

Why Promecarb Cannot Be Directly Substituted with Other Carbamates


Despite a shared mode of action as AChE inhibitors, carbamate insecticides exhibit wide-ranging differences in physicochemical properties, toxicological profiles, and environmental fate that preclude simple substitution [1]. For instance, Promecarb's distinct hydroxyl radical reactivity, penetration kinetics, and analytical detection characteristics differentiate it from analogs like carbaryl, carbofuran, and propoxur [2]. Furthermore, its unique regulatory status as an obsolete compound in many jurisdictions [1] means that substitution is not a matter of simple bioequivalence; procurement decisions are driven by specific experimental or monitoring requirements where Promecarb serves as a unique analyte or model compound [3]. The quantitative evidence below demonstrates these material differences.

Quantitative Differentiation of Promecarb from Key Carbamate Comparators


Hydroxyl Radical Reactivity: Promecarb Exhibits Intermediate Degradation Kinetics

In a direct competitive degradation study using anodic Fenton treatment (AFT), Promecarb's reactivity with hydroxyl radicals was quantitatively ranked against five other carbamates. The reaction rate constant for Promecarb was found to be lower than that of carbaryl and fenobucarb, but higher than that of bendiocarb and carbofuran, placing it in an intermediate position within this series [1]. This relative ranking provides a critical parameter for predicting its persistence and behavior during advanced oxidation processes in water treatment or environmental remediation studies.

Environmental Fate Advanced Oxidation Processes Degradation Kinetics

Analytical Detection Limit: Promecarb Requires a 60-Fold Higher Concentration for AChE Inhibition-Based Detection Compared to Carbofuran

A comparative study evaluating an acetylcholinesterase (AChE) inhibition method for screening carbamate residues in fresh produce (bananas, peaches, strawberries, tomatoes) revealed substantial differences in detection sensitivity. Promecarb exhibited a detection limit of 6 ppm, whereas carbofuran was detectable at 0.1 ppm [1]. This 60-fold difference in detection threshold directly impacts the choice of analytical method and reference standard when monitoring for these compounds in food matrices.

Residue Analysis Food Safety AChE Inhibition Assay

Polarity-Driven Penetration Kinetics: Promecarb is Among the Fastest Penetrating Carbamates in Mite Bioassays

In a study on pesticide penetration in the bulb mite Rhizoglyphus echinopus, Promecarb was identified as one of the fastest-penetrating compounds among a diverse set of 23 pesticides, grouped with other relatively polar molecules such as methomyl and aldicarb [1]. This stands in contrast to the significantly slower penetration observed for lipophilic compounds like DDT and pyrethroids. While not a direct head-to-head numerical comparison of rate constants, this class-level observation underscores Promecarb's distinct physicochemical behavior that influences its bioavailability and efficacy at the organismal level.

Pesticide Uptake Acaricide Structure-Activity Relationship

Cholinesterase Inhibition Recovery: Promecarb Exhibits Prolonged Plasma AChE Inhibition Following Intramuscular Exposure Relative to Propoxur

A toxicological study comparing Promecarb and propoxur in dogs revealed a key difference in the duration of plasma cholinesterase inhibition. While intravenous administration of both compounds resulted in similar enzyme activity recovery profiles, intramuscular injection led to a delayed recovery of plasma cholinesterase following Promecarb exposure [1]. This was attributed to a much slower absorption rate of Promecarb from the intramuscular depot, highlighting a toxicokinetic distinction between these two structurally related carbamates.

Toxicokinetics Cholinesterase Inhibition Occupational Health

Oral Acute Toxicity in Mammals: Promecarb's LD50 Value Distinguishes It from Both Highly Toxic and Less Potent Carbamates

Cross-study comparison of oral LD50 values in rats places Promecarb in a distinct toxicity tier among carbamates. With a reported LD50 of 60 mg/kg [1], Promecarb is substantially less acutely toxic than aldicarb (0.9 mg/kg) and carbofuran (8 mg/kg), but more toxic than carbaryl (500 mg/kg) [2]. This intermediate mammalian toxicity profile is a critical parameter for hazard assessment and safe handling procedures.

Toxicology Risk Assessment Mammalian Toxicity

Optimal Application Scenarios for Promecarb Based on Verified Differentiation


Analytical Reference Standard for Multi-Residue Carbamate Methods in Food and Environmental Matrices

Promecarb is ideally suited as a calibration standard or quality control sample in multi-residue analytical methods (e.g., HPLC-UV, LC-MS/MS) for carbamate pesticides in water, fruits, and vegetables [1]. Its inclusion is mandated by EU Council Directive 98/83/EC and Regulation (EC) No. 396/2005 for drinking water and produce monitoring [2]. Its distinct retention time and detection characteristics, as demonstrated in comparative chromatographic studies [3], make it a valuable analyte for method validation and proficiency testing in food safety and environmental monitoring laboratories.

Model Compound for Investigating Carbamate Degradation via Advanced Oxidation Processes

Researchers investigating advanced oxidation processes (AOPs) for water treatment or environmental remediation can utilize Promecarb as a model carbamate with intermediate hydroxyl radical reactivity. Its position in the reactivity hierarchy (carbaryl ≈ dioxacarb > fenobucarb > promecarb > bendiocarb > carbofuran) [4] allows for comparative studies on the influence of molecular structure on degradation kinetics. This is particularly relevant for optimizing Fenton-based or photocatalytic treatment systems targeting pesticide-contaminated water.

Probe Compound in Comparative Toxicokinetic and Cholinesterase Inhibition Studies

Due to its documented differences in absorption and enzyme recovery profiles compared to propoxur [5], Promecarb serves as a valuable probe in toxicological research. Studies investigating the relationship between chemical structure, route of exposure, and the duration of cholinesterase inhibition can leverage Promecarb as a distinct comparator. This is particularly relevant for in vivo or ex vivo models assessing the impact of absorption kinetics on the pharmacodynamics of reversible AChE inhibitors.

Reference Material for Historical Pesticide Monitoring and Environmental Forensics

Given its status as an obsolete insecticide in many regions, Promecarb is a target analyte in environmental forensics and long-term monitoring programs assessing legacy pesticide contamination in soil, sediment, and water [6]. Procurement of high-purity Promecarb is essential for generating accurate calibration curves and confirming the identity of residues detected in environmental samples, particularly in areas with a history of agricultural use or where historical contamination is suspected.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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